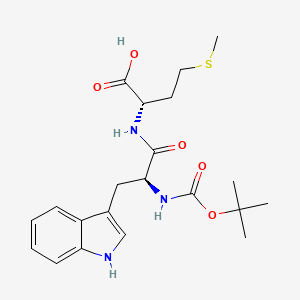
N-(tert-Butoxycarbonyl)-L-tryptophyl-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, an indole ring, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid typically involves multiple steps, including the protection of amino groups, formation of peptide bonds, and introduction of functional groups The process often begins with the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine The indole ring is introduced through a coupling reaction with an appropriate indole derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The indole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Trifluoroacetic acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced indole derivatives.
Substitution: Deprotected amino acids.
Scientific Research Applications
(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in modulating biological pathways due to its indole moiety.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The compound may also influence signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
N-acetyl-L-tryptophan: An amino acid derivative with an indole ring.
Sulforaphane: A compound with a similar methylthio group.
Uniqueness
(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the Boc protecting group allows for selective deprotection and further functionalization, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
54855-10-6 |
|---|---|
Molecular Formula |
C21H29N3O5S |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C21H29N3O5S/c1-21(2,3)29-20(28)24-17(18(25)23-16(19(26)27)9-10-30-4)11-13-12-22-15-8-6-5-7-14(13)15/h5-8,12,16-17,22H,9-11H2,1-4H3,(H,23,25)(H,24,28)(H,26,27)/t16-,17-/m0/s1 |
InChI Key |
FHVIPHZTJSDHSF-IRXDYDNUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


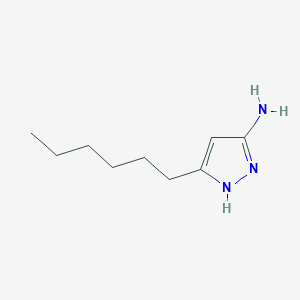
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-](/img/structure/B12895583.png)
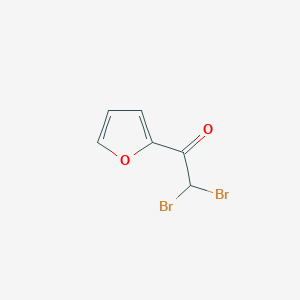


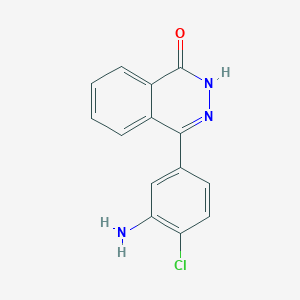

![4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B12895644.png)
![3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12895652.png)
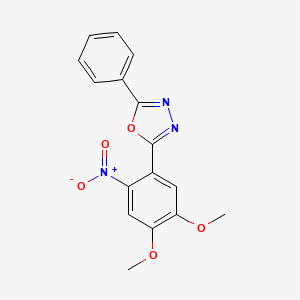
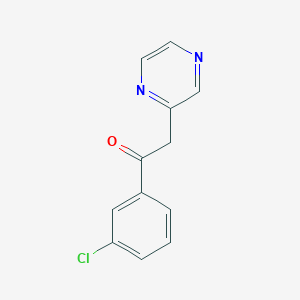


![1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone](/img/structure/B12895690.png)
